1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-3-4-9-17(15)20-23-19(29-24-20)13-16-8-5-12-26(14-16)22(28)18-10-6-11-25(2)21(18)27/h3-4,6-7,9-11,16H,5,8,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLDHEPKMZRKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CN(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Piperidine Ring Formation: The piperidine ring is often formed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Coupling Reactions: The final compound is assembled through a series of coupling reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or other reactive sites.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Biological Activities
The incorporation of the 1,2,4-oxadiazole ring in this compound has been linked to various bioactive properties:
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
- Compounds with oxadiazole rings have demonstrated activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Anticancer Properties
The oxadiazole derivatives are also being investigated for their anticancer potential. The structural features of the compound allow it to interact with multiple biological targets involved in cancer cell proliferation and survival:
- Recent studies have highlighted that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research has suggested that oxadiazole derivatives possess anti-inflammatory properties:
- These compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. Variations in substituents on the oxadiazole ring and piperidine moiety can significantly influence the pharmacological profile:
- For instance, modifications to the o-tolyl group or alterations in the carbonyl position can enhance antimicrobial or anticancer activities .
Case Studies and Research Findings
Several studies have explored the applications of similar oxadiazole-containing compounds:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact pathways and targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications (pyridinone, oxadiazole) and substituent variations. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity Modulation via Substituents: The trifluoromethoxy group in ’s analog enhances mitochondrial complex I inhibition, suggesting electron-withdrawing groups on the oxadiazole ring improve target engagement .
Synthetic Flexibility :
- Piperidine-carbonyl linkers (as in the target compound) are synthesized via amide coupling (e.g., EDC/HOBt), similar to methods in for bromobenzyl derivatives .
- Oxadiazole rings are typically formed via cyclization between amidoximes and carboxylic acid derivatives, as seen in and .
Glycoside derivatives () demonstrate structural stability via crystallography, highlighting the oxadiazole’s role in rigidifying conformations .
Biological Activity
The compound 1-methyl-3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a derivative of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure consists of a piperidine ring linked to a pyridine moiety and an oxadiazole group, which is known for its bioactive properties.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli . For instance, studies have shown that certain oxadiazole derivatives possess IC50 values in the low micromolar range against these pathogens .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to the one have shown promising results against various cancer cell lines. For example, certain derivatives exhibit IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis, indicating their potential as therapeutic agents in cancer treatment .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| A | Human lung carcinoma | 3.73 | |
| B | Breast cancer | 2.18 | |
| C | Colon adenocarcinoma | 4.00 |
Anti-inflammatory and Other Activities
Research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways . Additionally, some studies suggest neuroprotective effects attributed to structural modifications within the oxadiazole framework .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their antimicrobial and anticancer activities. The study revealed that compounds with piperidine moieties exhibited enhanced activity compared to their counterparts lacking this structural feature . Molecular docking studies further supported these findings by demonstrating strong binding affinities to bacterial target proteins.
Q & A
Advanced Research Question
- HPLC/UPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1% threshold) .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .
How can computational modeling predict bioactivity against enzyme targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases or proteases). The oxadiazole and pyridinone moieties often interact with catalytic residues .
- MD Simulations : Run 100-ns molecular dynamics to evaluate binding stability (RMSD < 2 Å) .
- QSAR Models : Corrogate substituent effects (e.g., o-tolyl vs. phenyl) on IC values .
How are contradictions in biological activity data resolved across studies?
Advanced Research Question
Conflicting bioactivity data may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Stability : Test stability in assay buffers via LC-MS to rule out degradation .
- Off-Target Effects : Use CRISPR-validated cell lines or orthogonal assays (e.g., SPR vs. fluorescence) .
What catalytic methods improve yield in large-scale synthesis?
Advanced Research Question
- Flow Chemistry : Optimize residence time and temperature for continuous oxadiazole formation .
- Heterogeneous Catalysis : Use Pd/C or zeolites for coupling steps to reduce metal leaching .
- Enzymatic Resolution : Lipases (e.g., CAL-B) to separate enantiomers in chiral intermediates .
How is the compound’s stability under physiological conditions evaluated?
Basic Research Question
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Plasma Stability : Test in human plasma (37°C, 24h) to assess esterase susceptibility .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .
What synthetic modifications enhance metabolic stability?
Advanced Research Question
- Deuterium Incorporation : Replace labile H atoms (e.g., NH in pyridinone) to slow CYP450 metabolism .
- Fluorination : Introduce CF groups at metabolically vulnerable positions (e.g., piperidine) .
- Prodrug Design : Mask polar groups (e.g., as tert-butyl esters) for improved bioavailability .
How are reaction intermediates characterized to troubleshoot low yields?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
